

An In-Depth Technical Guide to the Kinase Selectivity Profile of Osimertinib (AZD9291)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity profile is crucial for its clinical efficacy and favorable safety profile, as it minimizes the dose-limiting toxicities associated with the inhibition of wild-type EGFR.[3] This technical guide provides a comprehensive overview of the kinase selectivity profile of Osimertinib, including detailed quantitative data, experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Kinase Selectivity Profile of Osimertinib

The kinase selectivity of Osimertinib has been extensively characterized through various biochemical and cellular assays. The following tables summarize the quantitative data on its inhibitory activity against different EGFR variants and a broader panel of kinases.

Table 1: Inhibitory Potency of Osimertinib Against EGFR Variants



| EGFR Variant | Assay Type | Parameter | Value (nM) | Reference(s) |
|------------------|-----------------------------|---------------|------------|--------------|
| Exon 19 deletion | Cellular Phosphorylation | IC50 | 12.92 | [4] |
| L858R | Recombinant Enzyme | Apparent IC50 | 12 | [5] |
| L858R/T790M | Recombinant Enzyme | Apparent IC50 | 1 | [5] |
| L858R/T790M | Cellular Phosphorylation | IC50 | 11.44 | [4] |
| Wild-Type EGFR | Cellular Phosphorylation | IC50 | 493.8 | [4] |

Table 2: Broader Kinome Selectivity of Osimertinib

A kinome-wide scan of Osimertinib at a concentration of 1 μ M against a panel of approximately 280 kinases demonstrated minimal off-target activity. Only a limited number of other kinases showed greater than 60% inhibition.[5]

| Kinase | Percent Inhibition at 1 µM | |
|---|----------------------------|--|
| ErbB2 | >60% | |
| ErbB4 | >60% | |
| ACK1 | >60% | |
| ALK | >60% | |
| BLK | >60% | |
| BRK | >60% | |
| MLK1 | >60% | |
| MNK2 | >60% | |
| (Data synthesized from narrative descriptions in cited literature)[5] | | |



Experimental Protocols

The following are detailed methodologies for key experiments used to determine the kinase selectivity profile of Osimertinib.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

- Recombinant EGFR kinase (wild-type or mutant)
- Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[6]
- · Peptide or protein substrate
- [y-33P]ATP
- Osimertinib (or other test compounds) dissolved in DMSO
- 384-well plates
- · Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of Osimertinib in DMSO.
- In a 384-well plate, add the test compound or DMSO (vehicle control).[7]
- Add the recombinant EGFR kinase to each well.[7]
- Initiate the kinase reaction by adding a mixture of the substrate and [y-33P]ATP.[7]



- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [y-33P]ATP.
- Measure the amount of incorporated ³³P in the substrate using a scintillation counter.
- Calculate the percent inhibition for each concentration of Osimertinib relative to the DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve.

Cellular EGFR Phosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation in a cellular context.

Materials:

- Cancer cell lines expressing the desired EGFR variant (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M)
- Cell culture medium and supplements
- Osimertinib (or other test compounds) dissolved in DMSO
- Lysis buffer (e.g., containing protease and phosphatase inhibitors)
- Antibodies: anti-phospho-EGFR and anti-total-EGFR
- ELISA plates or Western blotting equipment
- Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

Procedure:

Seed cells in 96-well plates and allow them to adhere overnight.



- Treat the cells with serial dilutions of Osimertinib or DMSO for a specified time (e.g., 2 hours).
- Lyse the cells to release cellular proteins.
- For ELISA-based detection:
 - Coat ELISA plates with a capture antibody for total EGFR.
 - Add cell lysates to the wells and incubate.
 - Wash the wells and add a detection antibody for phospho-EGFR.
 - Add a secondary antibody conjugated to a reporter enzyme and a substrate to generate a signal.
 - Measure the signal using a plate reader.
- For Western blot-based detection:
 - Separate proteins from the cell lysates by SDS-PAGE.
 - Transfer the proteins to a membrane.
 - Probe the membrane with anti-phospho-EGFR and anti-total-EGFR antibodies.
 - Detect the proteins using a chemiluminescent substrate and an imaging system.
- Normalize the phospho-EGFR signal to the total EGFR signal.
- Calculate the percent inhibition of EGFR phosphorylation for each concentration of Osimertinib.
- Determine the IC50 value from the dose-response curve.

Visualizations EGFR Signaling Pathway

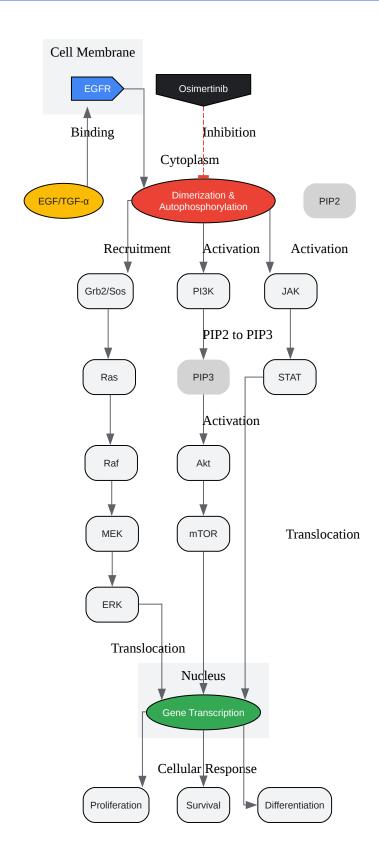


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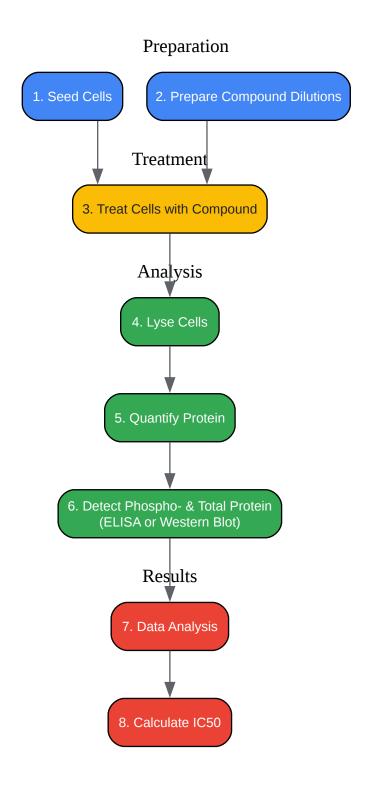
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The following diagram illustrates the major signaling pathways downstream of EGFR activation, which are inhibited by Osimertinib.









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